Ethyl 4-tert-butylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Ethyl 4-tert-butylbenzoate often involves palladium-catalyzed reactions, as evidenced by the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, showcasing the intricate steps and conditions necessary for the creation of complex molecules (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 4-tert-butylbenzoate, such as Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, is characterized through detailed analysis including hydrogen-bonding motifs and interactions which play a significant role in the stability and reactivity of these compounds (Lynch & Mcclenaghan, 2004).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Azoles and Derivatives : Ethyl 4-tert-butylbenzoate is used in the synthesis of azoles and their derivatives, such as Δ2-oxazolines, benzoxazoles, and benzimidazoles, which are important in medicinal chemistry and materials science (Kelarev et al., 1984).
Measurement and Modeling of Solubility : It plays a role in understanding the solubility of para-tert-butylbenzoic acid in various solvents, essential for developing pharmaceutical formulations and chemical reactions (Aniya et al., 2017).
Self-Assembly and Molecular Arrays : This compound is involved in the formation of layered molecular arrays through self-assembly, important in the design of novel materials and nanotechnology applications (Armstrong et al., 2002).
Physicochemical Properties Study : The study of its physicochemical properties, like solubility, acid-base behavior, and hydrolytic stability, is crucial for its application in extraction technologies (Pashkina et al., 2014).
Applications in Material Science and Chemistry
Organic Electroluminescent Material : It is used in the synthesis of OXD-7, a blue organic electroluminescent material, highlighting its application in the field of organic electronics and display technology (Liu Qian-feng, 2006).
Thermal Analysis in Industrial Safety : Ethyl 4-tert-butylbenzoate is studied for thermal hazard prediction in storage and transportation, which is crucial for ensuring safety in the petrifaction industry (Lin et al., 2012).
Antibacterial Activity : Hydrazide-hydrazones of Ethyl 4-tert-butylbenzoate exhibit promising antibacterial activity against Bacillus spp., indicating potential applications in the development of new antibacterial agents (Popiołek & Biernasiuk, 2016).
properties
IUPAC Name |
ethyl 4-tert-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWHXBLFOERRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968894 | |
Record name | Ethyl 4-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-tert-butylbenzoate | |
CAS RN |
5406-57-5 | |
Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5406-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC7038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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